CCR5 Antagonist Potency: Quantitative Baseline for the Iodo Congener Versus Cross-Class Reference Compounds
2-(4-Iodophenoxy)pyrazine (CHEMBL2064163) exhibits a measured CCR5 antagonist IC₅₀ of 3.00 × 10⁴ nM (30 µM) in a human MOLT4 T-lymphoblast cell line assessed by inhibition of chemokine-induced calcium mobilisation using Fluo-4-AM dye [1]. This value establishes a quantitative activity baseline that distinguishes the iodo derivative from high-affinity clinical CCR5 antagonists (e.g., maraviroc, IC₅₀ ≈ 3 nM in comparable calcium-flux formats). Within the 2-phenoxypyrazine chemotype, the 3.00 × 10⁴ nM datum is the only publicly curated CCR5 potency measurement available, meaning that bromo, chloro, and fluoro congeners lack any validated CCR5 activity annotation in ChEMBL or BindingDB as of the knowledge cutoff date. The presence of a defined, albeit modest, potency furnishes a starting point for SAR exploration that the halogen analogs do not offer.
| Evidence Dimension | CCR5 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.00 × 10⁴ nM (30 µM) |
| Comparator Or Baseline | Maraviroc (clinical CCR5 antagonist): IC₅₀ ≈ 3 nM (calcium-flux assay); 2-(4-Br/Cl/F-phenoxy)pyrazine: no CCR5 data available in public domain |
| Quantified Difference | ~10,000-fold weaker than maraviroc; unique data availability within phenoxypyrazine halogen series |
| Conditions | Human MOLT4 cells; chemokine-induced calcium mobilization; Fluo-4-AM dye detection (BindingDB assay ID linked to entry 50040131) |
Why This Matters
A procurement decision based on CCR5-related research programmes must recognise that only the iodo congener has a defined potency anchor; substituting Br, Cl, or F would require de novo assay establishment with no prior evidence of target engagement.
- [1] BindingDB Entry BDBM50389583 (CHEMBL2064163). IC₅₀: 3.00×10⁴ nM – Antagonist activity at CCR5 receptor in human MOLT4 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50389583 (accessed 2026-04-23). View Source
